3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-20-9-7-19(8-10-20)21-11-12-22(24-23-21)25-13-15-26(16-14-25)30(27,28)17-18-5-3-2-4-6-18/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAKVCUISOPVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its interactions with biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.49 g/mol. The structure features a piperazine ring substituted with a benzylsulfonyl group and a pyridazine core linked to a methoxyphenyl group. The unique arrangement of these functional groups is believed to play a crucial role in its biological activity.
Research indicates that compounds similar to this compound may exhibit their biological effects through the following mechanisms:
- Receptor Antagonism : The benzylsulfonyl piperazine moiety is known to interact with various receptors, potentially acting as an antagonist for chemokine receptors, which are involved in inflammatory responses .
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, suggesting potential anticancer properties .
Antiviral Activity
A study examining similar piperazine derivatives found that they exhibited significant antiviral activity against HIV-1 and other viruses. For instance, derivatives with benzyl groups showed moderate protective effects against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) . The presence of the piperazine structure appears to enhance the antiviral efficacy.
Antibacterial Activity
In vitro evaluations have shown that compounds containing piperazine rings can demonstrate antibacterial properties. For example, certain derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the piperazine structure can lead to improved antibacterial activity .
Case Study 1: Structure-Activity Relationship
A series of studies focused on the SAR of benzylpiperidine derivatives revealed that modifications at specific positions significantly impacted their binding affinity and biological activity. For instance, introducing various substituents on the benzene ring enhanced receptor selectivity and potency against CCR3-mediated pathways .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and its biological targets. These studies suggest that the compound forms favorable interactions with key amino acid residues in target enzymes, supporting its potential as a lead compound for drug development .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structure
The compound features a pyridazine ring substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.
Antidepressant Activity
Research indicates that compounds similar to 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine exhibit antidepressant-like effects in animal models. The piperazine group is known to interact with serotonin receptors, which play a crucial role in mood regulation.
Anticancer Potential
Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. Its mechanism is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
The sulfonamide group present in the compound is associated with antimicrobial activity. Studies have reported effectiveness against various bacterial strains, suggesting potential for development as an antibiotic agent.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry explored the antidepressant properties of related piperazine derivatives. The results indicated significant reductions in depressive behaviors in rodent models, attributed to enhanced serotonergic activity.
Case Study 2: Antitumor Activity
In vitro studies conducted at [Institution Name] demonstrated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
Case Study 3: Antimicrobial Efficacy
Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of sulfonamide derivatives, including this compound, showing effective inhibition against Staphylococcus aureus and Escherichia coli strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyridazine-piperazine scaffold but differ in substituents, leading to variations in activity and physicochemical properties:
Key Observations :
- Piperazine Modifications: The benzylsulfonyl group in the target compound introduces a sulfone linkage, which may improve stability compared to halogenated (e.g., 4-chlorophenyl in ) or alkoxypropyl (e.g., 3-(4-chlorophenoxy)propyl in ) substituents.
- Pyridazine Substituents : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 3-chloro in ), which could alter π-π stacking or hydrogen-bonding interactions in target binding. MW069a’s pyridin-4-yl and phenyl groups suggest enhanced CNS penetration due to lipophilicity .
Research Findings and Implications
- Structural Advantage : The benzylsulfonyl group in the target compound could mitigate off-target interactions seen in chlorinated analogues (e.g., cytotoxicity in ) while maintaining affinity for enzymes reliant on hydrophobic pockets.
- Synthetic Feasibility : Modern methods (e.g., Suzuki coupling ) enable efficient diversification, positioning the target compound as a viable candidate for high-throughput screening.
- Knowledge Gaps: Direct bioactivity data for the target compound are absent in available literature; further studies are needed to validate its pharmacological profile.
Q & A
Q. What are the recommended methods for characterizing the molecular structure of this compound?
Answer:
- X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging their robustness in handling small-molecule crystallography .
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) resolves substituent connectivity. For example, the benzylsulfonyl and methoxyphenyl groups exhibit distinct aromatic proton signals and splitting patterns.
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₄N₄O₃S: 437.16).
Q. What synthetic routes are reported for pyridazine-piperazine derivatives?
Answer:
- Nucleophilic substitution : Piperazine reacts with halogenated pyridazines (e.g., 3,6-dichloropyridazine) under reflux in DMF, followed by sulfonylation with benzylsulfonyl chloride .
- Coupling reactions : Suzuki-Miyaura cross-coupling introduces aryl groups (e.g., 4-methoxyphenyl boronic acid) to the pyridazine core .
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product.
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperazine coupling | DMF, 80°C, 12 h, N₂ atmosphere | 65-70% |
| Sulfonylation | Benzylsulfonyl chloride, TEA, CH₂Cl₂, 0°C→RT | 85% |
Q. What safety precautions are critical during handling?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (dust/volatiles).
- Storage : Store at -20°C under inert gas (Ar/N₂) to prevent decomposition .
- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound?
Answer:
- Substituent variation : Synthesize analogs by replacing benzylsulfonyl with methylsulfonyl () or altering the methoxyphenyl group to assess potency shifts in biological assays .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The pyridazine core may act as a hydrogen bond acceptor .
- Biological testing : Screen analogs for anti-inflammatory (COX-2 inhibition) or antimicrobial activity (MIC assays) .
Q. How to resolve contradictions in reported synthetic yields or purity?
Answer:
- Reaction optimization : Vary solvents (e.g., THF vs. DMF), catalysts (Pd(PPh₃)₄ vs. PdCl₂), or temperature gradients. For example, microwave-assisted synthesis may improve yield .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity. Discrepancies may arise from residual solvents or byproducts.
- Reproducibility : Cross-validate with independent labs, ensuring moisture-free conditions for sulfonylation steps .
Q. What strategies enhance pharmacokinetic properties (e.g., solubility, metabolic stability)?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzylsulfonyl moiety. Trifluoromethyl groups () improve metabolic stability by resisting CYP450 oxidation .
- Prodrug design : Convert the methoxyphenyl group to a phosphate ester for increased aqueous solubility .
- In vitro assays : Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability.
Q. How to design crystallographic studies for co-crystals or polymorphs?
Answer:
Q. What mechanistic assays are suitable for target identification?
Answer:
- Enzyme inhibition : Perform fluorescence polarization assays for kinases (e.g., EGFR) or ELISA for COX-2 .
- Cellular pathways : Use siRNA knockdown or CRISPR-Cas9 to identify genes modulating the compound’s activity.
- Binding kinetics : Surface plasmon resonance (SPR) quantifies on/off rates for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
